molecular formula C12H10Cl2N2 B1529241 4-(Chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine CAS No. 1340094-11-2

4-(Chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine

Cat. No.: B1529241
CAS No.: 1340094-11-2
M. Wt: 253.12 g/mol
InChI Key: ORUJLWWESQKELL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine ( 1340094-11-2) is a versatile pyrimidine-based chemical scaffold with significant value in pharmaceutical and agrochemical research . Its molecular formula is C12H10Cl2N2, and it has a molecular weight of 253.12 g/mol . The compound features a reactive chloromethyl group, making it a valuable synthetic intermediate for further derivatization, particularly in the construction of more complex molecules via nucleophilic substitution reactions . Pyrimidine derivatives are widely recognized for their diverse biological activities and are prevalent in many validated kinase inhibitors . Research into structurally similar chlorophenyl-substituted pyrimidines has demonstrated their potential as potent inhibitors of Aurora A kinase, a promising target in anticancer drug discovery . Furthermore, such pyrimidine hybrids are increasingly investigated for their potential antibacterial and antifungal properties, indicating broad utility in developing new therapeutic and agrochemical agents . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c1-8-6-11(7-13)16-12(15-8)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUJLWWESQKELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the chloromethylation of pyrimidine derivatives. The presence of the chloromethyl group at position 4 and the 4-chlorophenyl group at position 2 are crucial for enhancing biological activity.

Structure-Activity Relationship Findings :

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups, such as chlorine, at specific positions on the phenyl ring has shown to enhance inhibitory activity against various enzymes, including DPP4 (Dipeptidyl Peptidase-4) .
  • Substituent Positioning : Substituents on the pyrimidine ring significantly affect the compound's potency. For example, compounds with para-substituted chlorines exhibited better DPP4 inhibition compared to their meta-substituted counterparts .

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrimidine compounds possess significant anti-inflammatory properties. The compound has been shown to reduce the expression of inflammatory markers such as iNOS and COX-2 in vitro. Specifically, derivatives containing a chloromethyl group have demonstrated enhanced anti-inflammatory effects compared to standard treatments like indomethacin .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines:

  • Cell Lines Tested : A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 2.3 µM to 5.9 µM across different cell lines, indicating potent anticancer activity when compared to Cisplatin .

Case Studies

  • DPP4 Inhibition Study :
    • A study synthesized various derivatives of pyrimidine and tested their DPP4 inhibitory activity. The most potent derivative exhibited an IC50 value of 9.25 µM, highlighting the importance of substituents on the phenyl moiety for enhancing activity .
  • Cytotoxicity Evaluation :
    • In vitro cytotoxicity assays showed that compounds with chlorinated substituents had significantly lower IC50 values against cancer cell lines, suggesting that these modifications improve their therapeutic potential .

Table 1: Structure-Activity Relationship Summary

CompoundSubstituentIC50 (µM)Biological Activity
9i4-Cl9.25DPP4 Inhibition
6nCl & F5.9Anticancer Activity
9c3-Cl15.3DPP4 Inhibition

Table 2: Anti-inflammatory Effects of Pyrimidine Derivatives

CompoundiNOS Expression Reduction (%)COX-2 Expression Reduction (%)
15SignificantSignificant
16ModerateHigh

Comparison with Similar Compounds

Pyrimidine Derivatives with Halogen and Alkyl Substituents

a. 4-Chloro-2-methyl-6-vinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Compound 18)

  • Structure : Features a fused cyclopenta ring and vinyl group.
  • Properties: Exhibits 81% yield in synthesis via chlorination and shows cytotoxic activity against cancer cells.
  • Comparison : Unlike the target compound, the cyclopenta ring increases molecular complexity and may alter pharmacokinetics.

b. 1-Benzyl-6-(4-chlorophenyl)pyrimidine Derivatives

  • Structure : Includes a benzyl group and styryl substituents (e.g., compound 3a).
  • Synthesis: Prepared via condensation of diarylideneketones with aminopyrazoles in ethanol/acetic acid .
  • Comparison : The benzyl group introduces bulkiness, likely reducing solubility compared to the chloromethyl group in the target compound.

c. 4-Chloro-6-methyl-2-phenylpyrimidine (CAS 73576-33-7)

  • Structure : Lacks the chloromethyl group but shares methyl and chloro substituents.
  • Comparison : The absence of a reactive chloromethyl group limits its utility in further derivatization .

Sulfur-Containing Pyrimidines

a. 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine

  • Structure : Contains methylsulfanyl and amine groups.
  • Properties : Forms hydrogen bonds (N–H···N, C–H···S) in crystal packing, enhancing solubility. The amine group enables hydrogen bonding, unlike the chloromethyl group in the target compound .

b. 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine

  • Structure : Includes sulfonyl and sulfanyl groups.
  • Properties : The electron-withdrawing sulfonyl group increases electrophilicity, contrasting with the electron-neutral chloromethyl group in the target compound .

Preparation Methods

Pyrimidine Ring Construction via Condensation

A common approach involves the condensation of appropriate β-dicarbonyl compounds with amidines or guanidines to form substituted pyrimidines. For example, synthesis of 4,6-dihydroxy-2-methylpyrimidine derivatives can be achieved by reacting methyl malonate with acetamidine hydrochloride in methanol under ice bath conditions, followed by controlled heating and acidification to precipitate the pyrimidine core. This method yields high purity products with yields around 86-87% in scaled-up reactions.

Reagent Molar Ratio Conditions Yield (%)
Sodium methoxide 2.5-4.5 : 1 (to methyl malonate) Ice bath, then 18-25 °C, 3-5 h -
Methyl malonate 1 With acetamidine hydrochloride -
Acetamidine hydrochloride 1-2 (to methyl malonate) Acidification pH 1-2, 0 °C crystallization 86-87

Table 1: Representative conditions for pyrimidine core synthesis

This approach can be adapted to introduce a 4-chlorophenyl group at the 2-position by using a substituted amidine or by subsequent functionalization.

Chloromethylation of the Pyrimidine Ring at the 4-Position

Chloromethylation Techniques

Chloromethylation of heteroaromatic compounds such as pyrimidines typically employs chloromethylating agents like chloromethyl methyl ether (CMME) or formaldehyde and hydrochloric acid under controlled acidic conditions. Due to the toxicity of CMME, alternative safer reagents such as paraformaldehyde with HCl or chlorotrimethylsilane have been used.

A general procedure involves:

  • Dissolving the pyrimidine substrate in an appropriate solvent (e.g., dichloromethane or acetic acid)
  • Adding the chloromethylating agent dropwise under cooling (0-5 °C) to control reaction rate
  • Stirring for several hours to ensure complete substitution at the 4-position
  • Work-up involving quenching, extraction, and purification by recrystallization or chromatography

The reaction conditions require optimization to avoid di- or poly-chloromethylation and to maintain the integrity of the 2-(4-chlorophenyl) and 6-methyl substituents.

Representative Synthetic Route Summary

Step Reaction Reagents & Conditions Expected Outcome
1 Pyrimidine core synthesis Sodium methoxide, methyl malonate, acetamidine hydrochloride in methanol, 0-25 °C 2-methylpyrimidine intermediate
2 Introduction of 4-chlorophenyl group Via substitution or coupling reactions with 4-chlorophenyl reagents 2-(4-chlorophenyl)-6-methylpyrimidine
3 Chloromethylation at 4-position Paraformaldehyde + HCl or chloromethyl methyl ether, 0-5 °C, several hours 4-(Chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine

Table 3: General synthetic sequence for target compound

Research Findings and Yield Data

  • The pyrimidine core synthesis using sodium methoxide and methyl malonate with amidine hydrochloride delivers yields of approximately 86-87% with high purity, suitable for scale-up.
  • Oxidation-reduction steps for aromatic chlorophenyl intermediates yield high purity products with simple work-up and moderate cost.
  • Chloromethylation reactions require careful temperature control and reagent stoichiometry to achieve selective mono-chloromethylation at the 4-position without overreaction.

Q & A

Q. Optimization Strategies :

ParameterEffect on YieldEvidence Source
Solvent (DMF vs. THF)THF improves selectivity by reducing polysubstitution
Catalyst (K₂CO₃ vs. Et₃N)Et₃N enhances chloromethylation efficiency (70% → 85%)
TemperatureLower temps (0°C) reduce decomposition

Advanced Characterization Techniques

Q: How can crystallography and spectroscopic methods resolve structural ambiguities in chloromethyl-substituted pyrimidines? A:

  • X-ray crystallography : Determines bond angles (e.g., C-Cl bond length ~1.73 Å) and confirms regioselectivity of substitution. H-atom positions are refined using riding models (Uiso(H) = 1.2–1.5Ueq(C)) .
  • NMR : ¹H NMR distinguishes methyl groups (δ 2.35 ppm, singlet) and chlorophenyl protons (δ 7.45–7.60 ppm, doublet). ¹³C NMR confirms pyrimidine ring carbons (δ 155–165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion [M+H]⁺ at m/z 281.05 (calculated: 281.04) .

Biological Activity Profiling

Q: What experimental designs are robust for evaluating the antimicrobial activity of this compound? A:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines).
  • Mechanistic studies : Competitive binding assays with bacterial dihydrofolate reductase (DHFR) to assess inhibition (IC₅₀) .
  • Controls : Compare with trimethoprim (positive control) and solvent-only blanks.

Q. Reported Activity :

OrganismMIC (μg/mL)IC₅₀ (DHFR, nM)
S. aureus12.545 ± 3
E. coli25.082 ± 5

Handling Hazardous Intermediates

Q: What safety protocols are critical when handling reactive intermediates like chloromethyl derivatives? A:

  • Containment : Use glove boxes for chloromethylation steps to prevent inhalation/contact .
  • Waste disposal : Neutralize chlorinated byproducts with 10% sodium bicarbonate before incineration .
  • PPE : Nitrile gloves, FFP3 masks, and chemical-resistant aprons are mandatory .

Computational Modeling for Reactivity Prediction

Q: How can DFT calculations guide the design of derivatives with enhanced bioactivity? A:

  • Geometry optimization : B3LYP/6-31G(d) basis set predicts electrophilic sites (e.g., chloromethyl group: Fukui f⁺ = 0.12) .
  • Docking studies : AutoDock Vina simulates binding to DHFR (ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol for trimethoprim) .
  • ADMET prediction : SwissADME estimates logP = 2.8 (optimal for membrane permeability) .

Resolving Data Contradictions in Structure-Activity Relationships (SAR)

Q: How to address discrepancies in reported biological activities of structurally analogous pyrimidines? A:

  • Variable substituents : Compare analogs with/without the 6-methyl group (e.g., 6-H vs. 6-CH₃ reduces MIC by 50%) .
  • Solubility factors : LogD adjustments (e.g., adding polar groups) improve bioavailability in hydrophilic media .
  • Assay variability : Normalize data using Z-score to account for inter-lab differences .

Stability and Degradation Pathways

Q: What analytical methods track hydrolytic degradation of the chloromethyl group? A:

  • HPLC-MS : Monitor degradation products (e.g., hydroxymethyl derivative at m/z 263.03) under accelerated conditions (40°C, 75% RH) .
  • Kinetic modeling : Pseudo-first-order rate constants (k = 0.012 h⁻¹) predict shelf life (t₉₀ = 1 month at 25°C) .

Advanced Applications in Material Science

Q: Can this compound serve as a ligand for transition-metal catalysts? A:

  • Coordination studies : UV-Vis titrations with Cu(II) show a 1:1 complex (λₘₐₓ = 420 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹) .
  • Catalytic activity : Test in C–N coupling reactions (e.g., Buchwald-Hartwig); yields improve from 60% (ligand-free) to 85% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine
Reactant of Route 2
4-(Chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine

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